N-(5-chloro-2-methoxyphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a cyclopropanecarboxamido group at position 2 and an N-linked 5-chloro-2-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c1-22-12-5-4-9(16)6-10(12)17-14(21)11-7-23-15(18-11)19-13(20)8-2-3-8/h4-8H,2-3H2,1H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHMEELYCZNMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=COC(=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the chloro and methoxy groups: This step involves the chlorination and methoxylation of the phenyl ring, which can be carried out using reagents like thionyl chloride and sodium methoxide.
Attachment of the cyclopropanecarboxamido group: This can be done through an amide coupling reaction using a cyclopropanecarboxylic acid derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(5-chloro-2-methoxyphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide is primarily investigated for its ability to modulate ion channels, specifically voltage-gated sodium channels (Nav1.7 and Nav1.8). These channels are critical in the transmission of pain signals, making this compound a candidate for pain management therapies.
Pharmacological Studies
Pharmacological studies have shown promising results regarding the efficacy and safety profile of this compound.
In Vivo Studies
In animal models, the compound has demonstrated significant analgesic effects without the typical side effects associated with opioid analgesics. This positions it as a potential alternative for patients suffering from chronic pain who are at risk of opioid dependence .
Toxicology
Toxicological assessments indicate that the compound exhibits low toxicity levels at therapeutic doses, further supporting its candidacy for clinical use. Detailed studies are ongoing to establish a comprehensive safety profile .
Case Studies and Research Findings
Several studies highlight the applications of this compound across different research settings:
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This can include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.
Modulation of signaling pathways: The compound can affect cellular signaling pathways, influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to two analogs:
2-(Cyclopropanecarboxamido)-N-(furan-2-ylmethyl)oxazole-4-carboxamide ()
N-(5-chloro-2-methoxyphenyl)cyclopropanecarboxamide ()
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Oxazole vs. Non-Oxazole Analogs: The oxazole ring in the target compound and the analog may enhance binding to biological targets compared to the simpler cyclopropanecarboxamide in .
- Substituent Effects : The 5-chloro-2-methoxyphenyl group in the target compound likely improves metabolic stability over the furan-2-ylmethyl group in , which is prone to oxidative degradation .
- Safety Trade-offs : While the target compound’s chloro group increases lipophilicity, it may also elevate environmental persistence and toxicity risks, as seen in structurally related compounds .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring, a cyclopropanecarboxamide moiety, and a chloro-methoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 320.74 g/mol. The presence of the oxazole ring is significant as it is known for various biological activities.
Antimicrobial Activity
Research has shown that oxazole derivatives exhibit notable antimicrobial properties. A review highlighted the effectiveness of various oxazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 8 | S. aureus | 10 |
| 8 | E. coli | 20 |
| 11 | C. albicans | 1.6 |
| 12 | A. niger | 0.8 |
The minimum inhibitory concentration (MIC) values indicate the potency of these compounds against specific pathogens, with lower values signifying higher efficacy.
The proposed mechanism by which this compound exhibits its biological activity involves the inhibition of key enzymes or pathways within microbial cells. Oxazoles are known to interact with DNA and RNA synthesis, leading to the disruption of cellular processes essential for microbial survival .
Case Studies
- Antibacterial Efficacy : In a study assessing various oxazole derivatives, this compound was tested against multiple bacterial strains using disk diffusion methods. The compound demonstrated significant inhibition zones compared to control antibiotics like amoxicillin.
- Antifungal Activity : Another study focused on the antifungal properties of this compound against Candida species. Results indicated that it exhibited strong antifungal activity with an MIC lower than that of standard antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
